molecular formula C13H21N5O3S B5660600 1-(Azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

1-(Azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

Cat. No.: B5660600
M. Wt: 327.41 g/mol
InChI Key: HXRPMNLNMUBYDE-UHFFFAOYSA-N
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Description

1-(Azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is a chemical compound with a complex structure that includes an azepane ring, a sulfonyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea typically involves multiple steps. One common method includes the reaction of azepane with a sulfonyl chloride to form the azepan-1-ylsulfonyl intermediate. This intermediate is then reacted with 4,6-dimethylpyrimidin-2-yl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

1-(Azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)benzamide
  • 1-(Azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea

Uniqueness

1-(Azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3S/c1-10-9-11(2)15-12(14-10)16-13(19)17-22(20,21)18-7-5-3-4-6-8-18/h9H,3-8H2,1-2H3,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRPMNLNMUBYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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